molecular formula C12H17N5O2 B2742560 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1171932-13-0

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

カタログ番号: B2742560
CAS番号: 1171932-13-0
分子量: 263.301
InChIキー: JICMFPFQRKFISJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (CAS 1172334-03-0) is a synthetic compound of significant interest in chemical and pharmaceutical research due to its unique structural properties as a member of the pyrazolo[3,4-d]pyridazinone family . This heterocyclic scaffold is recognized in medicinal chemistry for its diverse biological activities and potential therapeutic uses, particularly in oncology and inflammation . The compound features a pyrazolo[3,4-d]pyridazine core integrated with a tert-butyl group and an acetamide moiety, structural elements that contribute to its diverse chemical behavior and potential for specific biological interactions . The presence of the pyridazine ring, a heterocycle known for its high dipole moment and robust hydrogen-bonding capacity, is often exploited in drug design to influence key physicochemical properties and enhance molecular recognition with biological targets . Compounds within this chemical class are frequently investigated as building blocks for the synthesis of more complex molecules and as valuable probes for studying chemical reactions and biological mechanisms . Preliminary studies on analogous structures suggest potential research applications in modulating cellular signaling pathways, with some pyrazolo[3,4-d]pyridazinone derivatives being explored for anti-inflammatory and anticancer activities in research settings . The mechanism of action for such compounds is believed to involve interaction with specific molecular targets, such as enzymes or receptors, where the core structure may mimic natural substrates or inhibitors, leading to the modulation of critical biological pathways . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use.

特性

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-7-8-5-14-17(12(2,3)4)10(8)11(19)16(15-7)6-9(13)18/h5H,6H2,1-4H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICMFPFQRKFISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyridazine family, notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyridazine core .
  • A tert-butyl group and a methyl substituent .
  • An acetamide moiety , which may enhance its solubility and biological interactions.

The molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 375.4 g/mol .

PropertyValue
Molecular FormulaC18H19N5O2C_{18}H_{19}N_{5}O_{2}
Molecular Weight375.4 g/mol
Core StructurePyrazolo[3,4-d]pyridazine
Functional GroupsTert-butyl, Methyl, Acetamide

Synthesis

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the pyrazolo[3,4-d]pyridazine core .
  • Introduction of tert-butyl and methyl groups .
  • Acetylation to form the acetamide .

Optimization of conditions such as solvent choice and reaction temperature is crucial for maximizing yield and purity .

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral activity : Some derivatives have shown promise as inhibitors against β-coronaviruses .
  • Modulation of enzyme activity : The compound may interact with specific enzymes or receptors involved in critical biological pathways, potentially serving as a therapeutic agent in diseases related to kinase activity .

The exact mechanism of action for 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is not fully elucidated. However, it is hypothesized to involve:

  • Interaction with specific molecular targets such as enzymes or receptors.
  • Modulation of signaling pathways that could influence disease states.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds:

  • CSNK2 Inhibition : Research has demonstrated that pyrazolo derivatives can act as potent inhibitors of CSNK2, an enzyme implicated in various cancers .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the core structure can significantly enhance biological activity .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsBiological Effect
AntiviralPyrazolo derivativesInhibition of β-coronaviruses
Enzyme InhibitionCSNK2 inhibitorsPotential cancer treatment
Receptor ModulationVarious pyrazolopyridazinesModulation of signaling pathways

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may selectively target bacterial cells while sparing human cells, which is critical for its potential as an antimicrobial agent. The mechanisms of action may involve interference with essential bacterial processes or pathways, such as inhibiting protein-protein interactions necessary for bacterial survival.

Anticancer Potential

The pyrazolo[3,4-d]pyridazine core is known for its anticancer properties. Similar derivatives have shown efficacy against various cancer cell lines, suggesting that this compound could possess similar therapeutic potential. Further investigations are required to elucidate its specific mechanisms of action against cancer cells.

Anti-inflammatory Effects

Research on related pyrazole derivatives has demonstrated anti-inflammatory activities, indicating that 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide may also exhibit similar properties. This could make it a candidate for the development of new anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Studies : In vitro testing has shown that certain pyrazole derivatives exhibit potent activity against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Tests : Research indicates that many pyrazole derivatives demonstrate low toxicity towards human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic index for potential drug development.
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with specific targets within bacterial cells, which could lead to the development of novel antimicrobial therapies.

類似化合物との比較

Core Heterocycle Variations

The pyrazolo[3,4-d]pyridazinone core distinguishes the target compound from similar pyrazolo-pyrimidinones (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) and pyrido[1,2-a]pyrimidinones (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one).

Key Differences :

  • Pyridazinone vs. This may influence solubility and target binding .
  • Ring Size and Reactivity: Pyrido-pyrimidinones () feature fused pyridine and pyrimidinone rings, offering distinct π-stacking capabilities compared to the pyrazolo-pyridazinone scaffold .

Substituent Effects

  • Acetamide vs. Ester : The target’s acetamide group (vs. the ethyl ester in ) likely increases hydrophilicity and hydrogen-bonding capacity, which could enhance receptor affinity or solubility .
  • Methyl Group at Position 4 : This substituent may reduce rotational freedom, stabilizing the molecule’s conformation compared to unsubstituted analogs.

Functional Group Comparisons

  • Piperazine Derivatives : Compounds like 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one incorporate basic piperazine moieties, contrasting with the acetamide’s neutral character. Piperazines often enhance pharmacokinetic profiles but may introduce metabolic liabilities.
  • Halogenated Aromatics : Fluorophenyl groups in compounds improve lipophilicity and membrane permeability, a feature absent in the target compound .

Key Observations :

  • The target’s ethyl ester precursor () shares synthetic steps with pyrazolo-pyrimidinones (e.g., phenacyl chloride coupling).
  • Acetamide formation (as in ) often employs coupling agents like EDCI or HOBt, suggesting similar strategies for the target .

Research Findings and Implications

  • Stability: The tert-butyl group in the target and compounds likely improves resistance to oxidative degradation compared to non-bulky analogs .
  • Solubility : The acetamide group may enhance aqueous solubility relative to ester derivatives, critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazolo precursors with acetamide derivatives. For example, pyrazolo[3,4-d]pyridazine scaffolds are often prepared using diazonium coupling or cyclization reactions under controlled pH and temperature (e.g., ethanol, 0–5°C, with piperidine as a catalyst) . Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC (>98% purity) and 1^1H/13^{13}C NMR to confirm the absence of unreacted intermediates .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?

  • Methodology : Use 1^1H NMR to identify tert-butyl protons (δ 1.2–1.4 ppm, singlet) and the acetamide NH (δ 6.8–7.2 ppm, broad). IR spectroscopy confirms carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and pyridazine ring vibrations (C=N at ~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+^+ to ±0.001 Da .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow OSHA guidelines for acetamide derivatives: use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin with water for 15 minutes and consult a physician with the SDS . Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites on the pyridazine core. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) identifies substituents at the 4-methyl or tert-butyl positions for improved binding affinity. Reaction path searches using quantum chemical methods (e.g., GRRM) optimize synthetic routes .

Q. What experimental strategies resolve contradictions in reported solubility and stability data?

  • Methodology : Conduct systematic stability studies under varying pH (2–12), temperature (25–60°C), and solvent systems (DMSO, ethanol, PBS). Use kinetic modeling to assess degradation pathways. For solubility discrepancies, employ shake-flask methods with UV-Vis quantification and compare with Hansen solubility parameters .

Q. How can reaction engineering principles improve yield in scaled-up synthesis?

  • Methodology : Apply membrane separation technologies (e.g., nanofiltration) to remove byproducts during workup. Use continuous-flow reactors with residence time optimization (e.g., 30–60 minutes at 80°C) to enhance mixing and heat transfer. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Q. What methodologies validate the compound’s mechanism of action in enzymatic assays?

  • Methodology : Use stopped-flow kinetics to measure inhibition constants (KiK_i) against target enzymes (e.g., PDE inhibitors). Isotopic labeling (14^{14}C-acetamide) tracks metabolic pathways in vitro. Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。